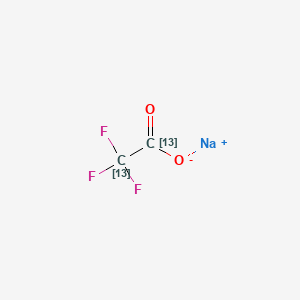

Sodium trifluoroacetate-13C2

説明

特性

IUPAC Name |

sodium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1/i1+1,2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCAUPASBSROMS-AWQJXPNKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([13C](F)(F)F)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.990 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sodium Trifluoroacetate-¹³C₂: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium trifluoroacetate-¹³C₂, an isotopically labeled salt of trifluoroacetic acid (TFA), serves as a critical tool in a variety of scientific disciplines, particularly in analytical and metabolic research. Its primary utility lies in its application as an internal standard for quantitative analyses and as a tracer in metabolic studies. The incorporation of two carbon-13 atoms provides a distinct mass shift, enabling its differentiation from its unlabeled counterpart in mass spectrometry and providing a unique signal in ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide offers a comprehensive overview of the technical aspects of Sodium trifluoroacetate-¹³C₂, including its properties, applications, and detailed experimental protocols.

Chemical and Physical Properties

Sodium trifluoroacetate-¹³C₂ is a white, hygroscopic solid. Its chemical structure consists of a trifluoromethyl group attached to a carboxylate group, with both carbon atoms being the ¹³C isotope, and a sodium counter-ion.

| Property | Value |

| Chemical Formula | ¹³C₂F₃NaO₂ |

| Molecular Weight | 137.99 g/mol [1][2] |

| CAS Number | 1794767-05-7[1] |

| Appearance | White Solid |

| Purity | Typically >95% (HPLC)[1][3] |

| Isotopic Enrichment | Typically ≥99 atom % ¹³C |

| Melting Point | >235 °C |

| Solubility | Soluble in water |

| Storage | Recommended at 4°C, under an inert atmosphere due to its hygroscopic nature. |

Applications in Research and Development

The primary applications of Sodium trifluoroacetate-¹³C₂ stem from its nature as a stable isotope-labeled compound.

-

Internal Standard in Quantitative Analysis: It is widely used as an internal standard in quantitative NMR (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte of interest and experiences similar matrix effects, thus providing high accuracy and precision.

-

Tracer in Metabolic Studies: While less common for trifluoroacetate itself due to its general metabolic inertness, labeled small molecules can be used to trace metabolic pathways. The trifluoroacetate anion has been studied for its potential biological effects, and its labeled form could be used to investigate its metabolic fate and potential incorporation into biological molecules under specific conditions.[4]

-

Pharmaceutical and Agrochemical Intermediate: Labeled compounds are crucial in drug development and agricultural science to understand the metabolism, pharmacokinetics, and environmental fate of new chemical entities.

Experimental Protocols

Quantitative ¹⁹F NMR (qNMR) for Purity Assessment of Fluorinated Compounds

This protocol describes the use of Sodium trifluoroacetate-¹³C₂ as an internal standard for determining the purity of a fluorinated analyte.

Materials:

-

Fluorinated analyte

-

Sodium trifluoroacetate-¹³C₂ (Internal Standard, IS)

-

Anhydrous deuterated solvent (e.g., DMSO-d₆, D₂O)

-

High-precision analytical balance

-

NMR spectrometer with ¹⁹F capabilities

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the Sodium trifluoroacetate-¹³C₂ internal standard into a clean, dry vial.

-

Accurately weigh an appropriate amount of the fluorinated analyte into the same vial to achieve a molar ratio of analyte to IS that is close to 1:1.

-

Add a precise volume (e.g., 600 µL) of the deuterated solvent to the vial.

-

Ensure complete dissolution by vortexing or gentle sonication.

-

Transfer the solution to a clean, dry NMR tube.

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer and allow it to thermally equilibrate.

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire the ¹⁹F NMR spectrum using appropriate parameters to ensure quantitative results. Key parameters include a calibrated 90° pulse angle and a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard.[5]

-

-

Data Processing and Purity Calculation:

-

Apply Fourier transform to the FID with an appropriate window function (e.g., exponential with 0.3 Hz line broadening).

-

Phase the spectrum and perform baseline correction.

-

Integrate a well-resolved, non-overlapping signal for the analyte and the signal for the internal standard.

-

Calculate the purity of the analyte using the following formula:

Where:

-

I = Integral value of the signal

-

N = Number of fluorine atoms contributing to the signal

-

MW = Molecular weight

-

m = mass

-

Purity_IS = Purity of the internal standard

-

Caption: Workflow for LC-MS/MS quantification.

GC-MS Analysis of Short-Chain Fatty Acids (SCFAs) in Fecal Samples

This protocol is adapted for the analysis of SCFAs, where a labeled standard like Sodium trifluoroacetate-¹³C₂ can be used, assuming appropriate derivatization or direct injection methods are employed for this highly polar compound. For many SCFAs, derivatization is necessary for GC-MS analysis.

Materials:

-

Fecal samples

-

Sodium trifluoroacetate-¹³C₂ (Internal Standard, IS)

-

Extraction solvent (e.g., acidified water or methanol)

-

Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

GC-MS system

Procedure:

-

Sample Preparation and Extraction:

-

Homogenize a known weight of fecal sample in the extraction solvent.

-

Add a known amount of the Sodium trifluoroacetate-¹³C₂ internal standard.

-

Vortex and centrifuge to pellet solid debris. [6] * Transfer the supernatant to a new tube.

-

-

Derivatization:

-

Evaporate the supernatant to dryness.

-

Add the derivatization agent (e.g., MTBSTFA in pyridine) and incubate at an elevated temperature (e.g., 60-80°C) to form volatile derivatives of the SCFAs. [7]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a suitable GC column and temperature program to separate the SCFA derivatives.

-

Operate the mass spectrometer in scan or selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized SCFAs and the internal standard.

-

-

Data Analysis:

-

Identify the peaks corresponding to the SCFA derivatives and the internal standard based on their retention times and mass spectra.

-

Quantify the SCFAs using a calibration curve prepared with derivatized standards, normalizing to the internal standard response.

-

Experimental Workflow for GC-MS Analysis

References

- 1. Sodium Trifluoroacetate-13C2 | LGC Standards [lgcstandards.com]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Trifluoroacetate Degradation Pathway (An/Aerobic) [eawag-bbd.ethz.ch]

- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

In-Depth Technical Guide: Sodium trifluoroacetate-13C2

CAS Number: 1794767-05-7

This technical guide provides a comprehensive overview of Sodium trifluoroacetate-13C2, a stable isotope-labeled compound crucial for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, safety information, and its primary applications as a tracer and internal standard in advanced analytical methodologies.

Core Compound Information

This compound is the sodium salt of trifluoroacetic acid, where both carbon atoms have been replaced with the stable isotope carbon-13. This isotopic labeling makes it an invaluable tool in a variety of research applications, particularly in quantitative analysis where it can be distinguished from its unlabeled counterpart by its mass.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison of its properties.

| Property | Value | Reference |

| CAS Number | 1794767-05-7 | [1][2][3][4] |

| Molecular Formula | ¹³C₂F₃NaO₂ | [1][2] |

| Molecular Weight | 137.99 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically >95% (HPLC) | [2] |

| Solubility | Soluble in water. | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Safety and Handling

This compound should be handled with care in a laboratory setting. Below is a summary of its key safety information.

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. | Wash skin thoroughly after handling. |

| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

Applications in Research and Drug Development

The primary utility of this compound lies in its application as an internal standard and a tracer in analytical chemistry and metabolic studies. The presence of the ¹³C isotope allows for precise quantification and tracking of the trifluoroacetate moiety in complex biological and environmental samples.

Internal Standard for Quantitative Analysis

This compound is an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1] An internal standard is a compound of known concentration added to a sample to correct for variations in the analytical procedure.

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative analytical experiment.

Caption: General workflow for using this compound as an internal standard.

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of unlabeled sodium trifluoroacetate in a water sample.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of unlabeled sodium trifluoroacetate at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking a known volume of the unlabeled sodium trifluoroacetate stock solution into a matrix blank (e.g., analyte-free water) to achieve a range of concentrations.

-

To each calibration standard, add a constant, known amount of the this compound internal standard stock solution.

-

-

Sample Preparation:

-

To a known volume of the water sample to be analyzed, add the same constant, known amount of the this compound internal standard stock solution as was added to the calibration standards.

-

-

LC-MS Analysis:

-

Inject the prepared calibration standards and samples onto an appropriate LC column (e.g., a C18 column) for separation.

-

Detect the eluting compounds using a mass spectrometer operating in a suitable mode (e.g., selected ion monitoring or multiple reaction monitoring) to monitor for the specific mass-to-charge ratios of both the unlabeled analyte and the ¹³C-labeled internal standard.

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of the unlabeled analyte to the peak area of the ¹³C-labeled internal standard.

-

Construct a calibration curve by plotting this peak area ratio against the concentration of the unlabeled analyte.

-

For the unknown sample, calculate the peak area ratio of the analyte to the internal standard and use the calibration curve to determine the concentration of the unlabeled sodium trifluoroacetate in the sample.

-

Tracer for Metabolic and Environmental Fate Studies

The trifluoroacetate anion (TFA) is a terminal degradation product of several hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). Understanding its metabolic fate and environmental transport is of significant interest. This compound can be used as a tracer to follow the movement and transformation of TFA in biological and environmental systems.

While the trifluoroacetate anion is generally considered to be metabolically stable, some microbial degradation pathways have been identified. The following diagram illustrates a simplified metabolic pathway for trifluoroacetate.

Caption: Simplified microbial metabolic pathway of trifluoroacetate.

Conclusion

This compound is a highly valuable, specialized chemical for advanced research and development. Its primary role as an internal standard enables accurate and precise quantification of its unlabeled analogue in complex matrices, a critical need in pharmaceutical and environmental analysis. Furthermore, its use as a stable isotope tracer provides a powerful tool for elucidating the metabolic and environmental fate of the trifluoroacetate anion. The detailed information and protocols provided in this guide are intended to support researchers in the effective application of this important compound.

References

- 1. Illuminating GPCR signaling mechanisms by NMR spectroscopy with stable-isotope labeled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Illuminating GPCR Signaling Mechanisms by NMR Spectroscopy with Stable-Isotope Labeled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium trifluoroacetate-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the properties, applications, and analytical methodologies related to Sodium trifluoroacetate-13C2. This isotopically labeled compound is a critical tool in various research and development sectors, particularly in studies requiring precise quantification and tracing.

Core Chemical and Physical Properties

This compound is the sodium salt of trifluoroacetic acid, where both carbon atoms are the stable heavy isotope, carbon-13.[1][2] This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart, trifluoroacetic acid (TFA).[2][3] TFA and its salts are of interest in environmental analysis, particularly concerning per- and polyfluoroalkyl substances (PFAS), as well as in pharmaceutical and agricultural applications.[1][3]

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For this compound, the formula is ¹³C₂F₃NaO₂.[4][5] The calculation is based on the specific isotopes of each element.

| Component | Element | Quantity | Isotopic Mass (amu) | Total Mass (amu) |

| Carbon-13 | Carbon | 2 | 13.003355[6][7] | 26.00671 |

| Fluorine | Fluorine | 3 | 18.998403[8][9] | 56.995209 |

| Sodium | Sodium | 1 | 22.989770[10][11] | 22.989770 |

| Oxygen | Oxygen | 2 | 15.994915[12] | 31.98983 |

| Total | Calculated Molecular Weight: | 137.981519 |

Note: The commonly cited molecular weight is often rounded to 137.99 g/mol .[1][3][4][5][13]

| Property | Value |

| Chemical Formula | ¹³C₂F₃NaO₂[4][13] |

| Appearance | White powder[13] |

| Melting Point | >235 °C[13] |

| Purity | >95% (HPLC)[4] |

| CAS Number | 1794767-05-7[1][4] |

| Synonyms | Trifluoroacetic Acid-13C2 Sodium Salt, Sodium Trifluoromethanecarboxylate-13C2[1][5] |

Experimental Protocols and Applications

The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical behavior is nearly identical to the unlabeled analyte, but its increased mass allows it to be distinguished and used for accurate quantification, correcting for variations in sample preparation and instrument response.

This protocol outlines a typical workflow for using this compound to quantify trace levels of trifluoroacetate (TFA) in environmental water samples.

1. Materials and Reagents:

- This compound (Internal Standard, IS)

- Unlabeled Sodium trifluoroacetate (Calibration Standard)

- Methanol (LC-MS Grade)

- Ultrapure Water (18.2 MΩ·cm)

- Sample collection vials

- Autosampler vials

2. Preparation of Stock Solutions:

- Internal Standard (IS) Stock (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in ultrapure water to create a stock solution.

- Calibration Standard Stock (100 µg/mL): Prepare a stock solution of unlabeled sodium trifluoroacetate in the same manner.

3. Preparation of Working Solutions:

- IS Working Solution (e.g., 10 ng/mL): Serially dilute the IS stock solution with ultrapure water to the desired final concentration for spiking samples.

- Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the unlabeled stock solution and spiking each with the IS working solution to a constant concentration. Typical ranges might be from 0.1 ng/mL to 100 ng/mL.

4. Sample Preparation:

- Collect water samples in appropriate containers.

- For each sample, aliquot a specific volume (e.g., 1 mL) into a clean vial.

- Spike each sample aliquot with a precise volume of the IS working solution.

- Vortex briefly to ensure homogeneity.

5. LC-MS/MS Analysis:

- Chromatography: Use a suitable HPLC/UPLC system with a column designed for polar, anionic compounds (e.g., a mixed-mode or hydrophilic interaction chromatography column).

- Mobile Phase A: Water with a suitable buffer (e.g., ammonium acetate)

- Mobile Phase B: Methanol

- Gradient: A gradient elution program optimized to separate TFA from matrix interferences.

- Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative ion electrospray ionization (ESI-) mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- TFA (Analyte): Monitor the transition for the unlabeled compound (e.g., m/z 113 -> 69).

- TFA-¹³C₂ (IS): Monitor the mass-shifted transition for the labeled standard (e.g., m/z 115 -> 70).

6. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard in each sample and calibration standard.

- Calculate the ratio of the analyte peak area to the IS peak area.

- Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled standards.

- Determine the concentration of TFA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the quantitative analysis protocol described above.

Caption: Workflow for quantitative analysis of TFA using a ¹³C₂-labeled internal standard.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Trifluoroacetic acid-13C2 sodium | Isotope-Labeled Compounds | 1794767-05-7 | Invivochem [invivochem.com]

- 3. Trifluoroacetic acid (TFA), sodium salt (¹³Câ, 99%) 50 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-11046-1.2 [isotope.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. Carbon-13 - Wikipedia [en.wikipedia.org]

- 7. Isotope data for carbon-13 in the Periodic Table [periodictable.com]

- 8. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 10. Sodium - Wikipedia [en.wikipedia.org]

- 11. Sodium | Na (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 13. americanelements.com [americanelements.com]

Sodium Trifluoroacetate-¹³C₂: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sodium trifluoroacetate-¹³C₂, a stable isotope-labeled compound with significant applications in analytical and metabolic research. Its unique properties make it an invaluable tool for quantitative analysis and for tracing metabolic pathways, particularly in the context of drug development and life sciences.

Chemical Identity and Properties

Sodium trifluoroacetate-¹³C₂ is the sodium salt of trifluoroacetic acid, isotopically enriched with carbon-13 at both carbon positions. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry and a tracer for metabolic studies.

Chemical Structure and Formula

-

IUPAC Name: Sodium 2,2,2-trifluoroacetate-1,2-¹³C₂

-

CAS Number: 1794767-05-7[2]

Physicochemical Properties

A summary of the key physicochemical properties of Sodium trifluoroacetate-¹³C₂ is presented in Table 1.

| Property | Value | Reference(s) |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | >235 °C (decomposes) | |

| Solubility | Soluble in water and methanol | [3] |

| Purity | Typically >95% (HPLC) | [2] |

| Isotopic Purity | Typically ≥99% for ¹³C | [3] |

Applications in Research and Drug Development

The primary applications of Sodium trifluoroacetate-¹³C₂ stem from its nature as a stable isotope-labeled internal standard and a metabolic tracer.

Quantitative Analysis

As an internal standard, Sodium trifluoroacetate-¹³C₂ is crucial for accurate quantification in various analytical techniques, most notably in Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte of interest and experiences similar ionization effects, thus correcting for matrix effects and variations in sample preparation and instrument response.[5][6]

Metabolic Tracer Studies

The ¹³C₂ labeling allows researchers to trace the metabolic fate of the acetate backbone in biological systems.[7][8] Once introduced, the labeled acetate can be incorporated into various metabolic pathways, and its journey can be monitored using techniques like NMR and mass spectrometry. This is particularly valuable in studying cellular metabolism, identifying biomarkers, and understanding the mechanism of action of drugs.[7][8]

Experimental Protocols

This section provides detailed methodologies for the application of Sodium trifluoroacetate-¹³C₂ in key experiments.

Quantitative Analysis by LC-MS/MS using an Internal Standard

This protocol outlines the general steps for quantifying a target analyte in a biological matrix using Sodium trifluoroacetate-¹³C₂ as an internal standard.

Objective: To accurately quantify the concentration of a target analyte in a complex matrix.

Materials:

-

Target analyte standard

-

Sodium trifluoroacetate-¹³C₂ (Internal Standard)

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Appropriate LC column

-

Mobile phases (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

-

Biological matrix (e.g., plasma, urine)

-

Sample preparation reagents (e.g., protein precipitation solvent like acetonitrile)

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the target analyte in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a stock solution of Sodium trifluoroacetate-¹³C₂ in the same solvent at a concentration of 1 mg/mL.

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Serially dilute the analyte stock solution to prepare a series of calibration standards at different concentrations.

-

Spike a known volume of the biological matrix with the calibration standards.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To a fixed volume of each calibration standard, QC sample, and unknown sample, add a fixed volume of the Sodium trifluoroacetate-¹³C₂ internal standard working solution.

-

Perform sample extraction (e.g., protein precipitation by adding 3 volumes of cold acetonitrile).

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into the LC-MS/MS system.

-

Develop a suitable LC gradient to separate the analyte from other matrix components.

-

Optimize the mass spectrometer parameters (e.g., ion source settings, collision energy) for both the analyte and the internal standard.

-

Set up multiple reaction monitoring (MRM) transitions for both the analyte and Sodium trifluoroacetate-¹³C₂.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Experimental Workflow for Quantitative LC-MS/MS Analysis

Caption: Workflow for quantitative analysis using an internal standard.

Quantitative NMR (qNMR) Spectroscopy

This protocol describes the use of Sodium trifluoroacetate-¹³C₂ as an internal standard for determining the concentration of an analyte by qNMR.

Objective: To determine the absolute concentration of a target analyte in a solution.

Materials:

-

Target analyte

-

Sodium trifluoroacetate-¹³C₂ (Internal Standard)

-

High-resolution NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

Analytical balance

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the target analyte.

-

Accurately weigh a known amount of Sodium trifluoroacetate-¹³C₂.

-

Dissolve both the analyte and the internal standard in a known volume of a suitable deuterated solvent in a vial.

-

Transfer a precise volume of the solution into an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H or ¹⁹F NMR spectrum of the sample.

-

Ensure complete relaxation of all signals by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest.

-

Use a 90° pulse angle to maximize the signal-to-noise ratio.[9]

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for high accuracy).[10]

-

-

Data Processing:

-

Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) to improve the signal-to-noise ratio.

-

Carefully phase the spectrum and perform baseline correction.

-

Integrate the well-resolved signals of both the analyte and the internal standard. For Sodium trifluoroacetate, the trifluoromethyl group gives a singlet in the ¹⁹F NMR spectrum.

-

-

Concentration Calculation:

-

The concentration of the analyte can be calculated using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_analyte) * C_IS

Where:

-

C = Concentration

-

I = Integral value of the signal

-

N = Number of nuclei giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

Metabolic Pathway Analysis

Sodium trifluoroacetate-¹³C₂ can be used to trace the metabolic fate of acetate. While trifluoroacetate itself is relatively inert metabolically, the ¹³C₂-acetate, if cleaved from the trifluoromethyl group, would enter central carbon metabolism. The diagram below illustrates the entry of ¹³C₂-labeled acetyl-CoA into the Krebs cycle and the subsequent distribution of the ¹³C label into various intermediates.

Metabolic Fate of ¹³C₂-Acetate in the Krebs Cycle

Caption: Incorporation of ¹³C₂-labeled Acetyl-CoA into the Krebs Cycle.

Synthesis

The synthesis of Sodium trifluoroacetate-¹³C₂ typically involves the reaction of ¹³C₂-labeled trifluoroacetic acid with a sodium base, such as sodium carbonate or sodium hydroxide, in an aqueous solution. The resulting salt is then isolated by evaporation of the solvent and dried under vacuum.

Safety and Handling

Sodium trifluoroacetate-¹³C₂ should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is hygroscopic and should be stored in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Sodium trifluoroacetate-¹³C₂ is a versatile and powerful tool for researchers in the fields of analytical chemistry, drug metabolism, and biochemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative data, while its application as a metabolic tracer provides valuable insights into complex biological processes. The detailed protocols and information provided in this guide are intended to facilitate the effective use of this important isotopically labeled compound in a variety of research and development settings.

References

- 1. Sodium Trifluoroacetate-13C2 | CymitQuimica [cymitquimica.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. Trifluoroacetic acid (TFA), sodium salt (¹³Câ, 99%) 50 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-11046-1.2 [isotope.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR. [ouci.dntb.gov.ua]

- 8. Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

A Technical Guide to the Isotopic Purity of Sodium Trifluoroacetate-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Sodium trifluoroacetate-¹³C₂, a critical isotopically labeled compound used extensively in pharmaceutical development, metabolic research, and environmental analysis. This document outlines the synthesis, analytical methodologies for purity determination, and relevant applications, presenting quantitative data in a clear, accessible format.

Introduction

Sodium trifluoroacetate-¹³C₂ (CF₃¹³CO₂Na) is the sodium salt of trifluoroacetic acid doubly labeled with carbon-13 isotopes. Its primary application is as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The precise determination of its isotopic purity is paramount to ensure the accuracy and reliability of experimental results. This guide details the experimental protocols for assessing this critical quality attribute.

Synthesis Pathway

While specific proprietary synthesis methods may vary between manufacturers, a plausible synthetic route for Sodium trifluoroacetate-¹³C₂ starts from a ¹³C₂-labeled precursor, such as acetic acid-¹³C₂. The synthesis involves the fluorination of the acetyl group followed by neutralization.

A generalized synthesis workflow is as follows:

Caption: Generalized synthesis workflow for Sodium trifluoroacetate-¹³C₂.

Quantitative Data on Isotopic and Chemical Purity

The isotopic and chemical purity of commercially available Sodium trifluoroacetate-¹³C₂ are critical parameters. The following table summarizes typical specifications from various suppliers.

| Parameter | Specification | Analytical Method |

| Isotopic Purity | ||

| ¹³C Enrichment | ≥ 99 atom % ¹³C | Mass Spectrometry, ¹³C NMR |

| Chemical Purity | ||

| Purity by HPLC | ≥ 98% | HPLC-UV |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

| Physical Properties | ||

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | ¹³C₂F₃NaO₂ | - |

| Molecular Weight | 137.99 g/mol | - |

Experimental Protocols

The determination of isotopic purity is primarily achieved through a combination of Mass Spectrometry and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Isotopic Purity Determination by Mass Spectrometry

Mass spectrometry is a highly sensitive technique for determining the isotopic enrichment of a labeled compound by analyzing the mass-to-charge ratio of the molecule and its isotopologues.

Experimental Workflow:

Caption: Workflow for isotopic purity determination by Mass Spectrometry.

Detailed Protocol (LC-MS/MS):

-

Sample Preparation:

-

Accurately weigh and dissolve Sodium trifluoroacetate-¹³C₂ in a suitable solvent (e.g., methanol or water) to a known concentration (e.g., 1 µg/mL).

-

Prepare a corresponding solution of unlabeled Sodium trifluoroacetate as a reference.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A hydrophilic interaction chromatography (HILIC) column is often suitable for retaining the polar trifluoroacetate anion.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is preferred for the trifluoroacetate anion.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is crucial for resolving the different isotopologues.

-

Scan Range: Acquire data over a mass range that includes the molecular ions of interest (e.g., m/z 113-117).

-

Data Acquisition: Collect full scan mass spectra to observe the entire isotopic distribution.

-

-

Data Analysis and Isotopic Purity Calculation:

-

Identify the peak corresponding to the trifluoroacetate anion.

-

Extract the mass spectrum for this peak and determine the relative intensities of the signals corresponding to the unlabeled (¹²C₂), singly labeled (¹³C¹²C), and doubly labeled (¹³C₂) species.

-

The isotopic purity is calculated based on the relative abundance of the doubly labeled species compared to the sum of all trifluoroacetate isotopologues. Corrections for the natural abundance of ¹³C in the unlabeled and partially labeled species should be applied for high accuracy.

-

Isotopic Purity Determination by Quantitative ¹³C NMR (qNMR)

Quantitative ¹³C NMR provides a direct measure of the ¹³C content in a sample. By using an internal standard with a known ¹³C concentration, the isotopic enrichment can be accurately determined.

Logical Relationship for qNMR Quantification:

Caption: Logical flow for isotopic purity determination by qNMR.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh a precise amount of Sodium trifluoroacetate-¹³C₂ (e.g., 10-20 mg).

-

Accurately weigh a precise amount of a suitable internal standard. The standard should have a single, sharp ¹³C NMR signal that does not overlap with the sample signals. A certified reference material is recommended.

-

Dissolve both the sample and the internal standard in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

To ensure full relaxation of the ¹³C nuclei, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added.

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Program: A quantitative ¹³C NMR experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

-

Relaxation Delay (d1): A long relaxation delay is critical for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the carbons of interest (both in the sample and the standard). A d1 of 30-60 seconds is often used.

-

Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio for accurate integration.

-

Data Processing: Apply a line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio before Fourier transformation. Carefully phase the spectrum and perform a baseline correction.

-

-

Data Analysis and Isotopic Purity Calculation:

-

Integrate the signals corresponding to the two carbons of trifluoroacetate and the signal of the internal standard.

-

The isotopic purity is calculated using the following formula, taking into account the number of carbons contributing to each signal:

Isotopic Purity (%) = [(I_sample / N_sample) / (I_std / N_std)] * [(MW_sample * m_std) / (MW_std * m_sample)] * P_std * 100

Where:

-

I_sample and I_std are the integrals of the sample and standard signals, respectively.

-

N_sample and N_std are the number of carbons giving rise to the respective signals.

-

MW_sample and MW_std are the molecular weights of the sample and standard.

-

m_sample and m_std are the masses of the sample and standard.

-

P_std is the purity of the internal standard.

-

Applications in Research and Drug Development

The high isotopic purity of Sodium trifluoroacetate-¹³C₂ is crucial for its applications as:

-

An Internal Standard: In LC-MS and GC-MS based bioanalysis and environmental monitoring, it is used to accurately quantify the corresponding unlabeled trifluoroacetic acid.

-

A Tracer: In metabolic studies, it can be used to trace the fate of the trifluoroacetyl group in biological systems.

-

A Reference Material: For the calibration of analytical instruments.

Conclusion

The determination of the isotopic purity of Sodium trifluoroacetate-¹³C₂ is a critical step in ensuring its suitability for its intended applications. This technical guide has provided an overview of the synthesis and detailed experimental protocols for the accurate measurement of isotopic purity using mass spectrometry and quantitative ¹³C NMR. Adherence to these rigorous analytical procedures will ensure the generation of high-quality, reliable data in research, development, and quality control settings.

An In-depth Technical Guide to the Stability and Storage of Sodium Trifluoroacetate-¹³C₂

This guide provides comprehensive technical information on the stability and recommended storage conditions for Sodium Trifluoroacetate-¹³C₂. The information is intended for researchers, scientists, and professionals in the field of drug development who utilize isotopically labeled compounds.

Overview of Chemical Stability

Sodium trifluoroacetate-¹³C₂ is a stable, isotopically labeled organic salt.[1][2] It is a white, crystalline, and hygroscopic powder that is soluble in water.[3][4] While generally stable under normal conditions, its stability can be influenced by temperature, moisture, and light.

Quantitative Stability and Storage Data

The following table summarizes the key stability and storage parameters for Sodium Trifluoroacetate-¹³C₂.

| Parameter | Value/Recommendation | Source |

| Appearance | White crystalline powder | [3][4] |

| Long-Term Storage | +4°C or Room Temperature | MyBioSource, LGC Standards |

| Short-Term Storage | Room Temperature is acceptable | [2][5] |

| Atmosphere | Store under an inert atmosphere | [3][5] |

| Moisture | Hygroscopic; protect from moisture | [1][3][5] |

| Light | Store away from light | [6] |

| Thermal Stability | Decomposes at temperatures > 200°C | [1][5] |

| Incompatibilities | Strong oxidizing agents | [1] |

Potential Degradation Pathways

While specific degradation pathways for Sodium Trifluoroacetate-¹³C₂ are not extensively documented, potential degradation can occur under significant thermal stress or in the presence of strong acids or bases, leading to decarboxylation or hydrolysis.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of a chemical substance like Sodium Trifluoroacetate-¹³C₂, based on established guidelines.

-

Objective: To evaluate the stability of Sodium Trifluoroacetate-¹³C₂ under recommended long-term storage conditions.

-

Methodology:

-

Store samples of Sodium Trifluoroacetate-¹³C₂ in tightly sealed, appropriate containers (e.g., amber glass vials) under an inert atmosphere.

-

Place the samples in a controlled environment at the recommended long-term storage temperature (e.g., +4°C or room temperature).

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw a sample for analysis.

-

Analyze the sample for purity and the presence of any degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the results to the initial analysis (time point 0) to determine any changes in purity or the formation of degradation products.

-

-

Objective: To predict the long-term stability of Sodium Trifluoroacetate-¹³C₂ by subjecting it to exaggerated storage conditions.

-

Methodology:

-

Store samples of Sodium Trifluoroacetate-¹³C₂ in tightly sealed, appropriate containers under an inert atmosphere.

-

Place the samples in a controlled environment at an elevated temperature and humidity (e.g., 40°C / 75% RH).

-

At specified time points (e.g., 0, 1, 3, and 6 months), withdraw a sample for analysis.

-

Analyze the sample for purity and the presence of any degradation products using a validated stability-indicating analytical method.

-

The data obtained can be used to model the degradation kinetics and predict the shelf-life under normal storage conditions.

-

-

Objective: To identify potential degradation products and pathways and to establish the stability-indicating nature of the analytical method.

-

Methodology:

-

Expose samples of Sodium Trifluoroacetate-¹³C₂ to a variety of stress conditions, including:

-

Heat: Expose the solid material to a high temperature (e.g., 105°C) for a defined period.

-

Humidity: Expose the solid material to a high humidity environment (e.g., 90% RH) at an elevated temperature.

-

Acid Hydrolysis: Dissolve the sample in a dilute acid solution (e.g., 0.1 N HCl) and heat.

-

Base Hydrolysis: Dissolve the sample in a dilute base solution (e.g., 0.1 N NaOH) and heat.

-

Oxidation: Expose the sample in solution to an oxidizing agent (e.g., 3% H₂O₂).

-

Photostability: Expose the solid material or a solution to UV and visible light.

-

-

Analyze the stressed samples using a suitable analytical method (e.g., LC-MS/MS) to identify and characterize any degradation products formed.

-

Workflow for Stability Assessment

The following diagram illustrates a typical workflow for conducting a comprehensive stability assessment of a chemical substance.

Handling and Safety Precautions

-

Due to its hygroscopic nature, handle Sodium Trifluoroacetate-¹³C₂ in a dry, well-ventilated area, preferably in a glove box or under an inert atmosphere.[1][5]

-

Avoid inhalation of dust and contact with skin and eyes.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

In case of a spill, avoid generating dust and clean up using appropriate methods.

-

Upon thermal decomposition at temperatures above 200°C, toxic fluorinated byproducts may be generated.[1][5]

By adhering to these storage and handling guidelines, the integrity and stability of Sodium Trifluoroacetate-¹³C₂ can be maintained for its intended use in research and development.

References

- 1. Sodium trifluoroacetate(2923-18-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Stability testing protocols | PPTX [slideshare.net]

- 4. Sodium trifluoroacetate | 2923-18-4 [chemicalbook.com]

- 5. gelest.com [gelest.com]

- 6. japsonline.com [japsonline.com]

In-Depth Safety Assessment of Sodium Trifluoroacetate-13C2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for Sodium trifluoroacetate-13C2, a stable isotope-labeled compound used in various research and development applications. The following sections detail the known hazards, toxicological profile, and recommended handling procedures to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound shares the same chemical properties as its non-labeled counterpart, sodium trifluoroacetate. Based on available safety data sheets (SDS), the primary hazards are:

-

Acute Toxicity: While data for the 13C2 labeled compound is not specifically available, sodium trifluoroacetate is classified as harmful if swallowed.

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: Can cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

The Globally Harmonized System (GHS) classification for the non-labeled analogue typically includes warnings for acute oral toxicity, skin irritation, and eye irritation.

Toxicological Profile

The toxicological data for this compound is limited. However, extensive studies on the non-labeled sodium trifluoroacetate (TFA) provide a strong basis for assessing its safety. The acute toxicity is considered to be low.

| Metric | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg bw | --INVALID-LINK-- |

| Skin Irritation | Rabbit | Dermal | Irritating | --INVALID-LINK-- |

| Eye Irritation | Rabbit | Ocular | Irritating | --INVALID-LINK-- |

Genotoxicity: Studies on trifluoroacetate have generally shown no mutagenic potential in bacterial reverse mutation assays (Ames test).

Carcinogenicity: No long-term carcinogenicity studies have been conducted on this compound.

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key toxicological studies, based on internationally recognized OECD guidelines. These protocols are provided as a reference for researchers who may need to conduct further safety assessments.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Feeding: Animals are housed in individual cages under standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) and provided with standard laboratory diet and water ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at different dose levels.

Bacterial Reverse Mutation Assay (Ames Test) (OECD Guideline 471)

This in vitro assay is used to detect gene mutations.

-

Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from induced rat liver) to mimic mammalian metabolism.

-

Procedure: The test substance, bacterial tester strains, and (if required) S9 mix are combined and plated on a minimal agar medium.

-

Incubation: Plates are incubated at 37 °C for 48-72 hours.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

This assay identifies substances that cause structural chromosome aberrations in cultured mammalian cells.

-

Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes, are used.

-

Procedure: Cell cultures are exposed to the test substance at various concentrations, with and without metabolic activation.

-

Metaphase Arrest: After treatment, cells are treated with a metaphase-arresting agent (e.g., colcemid).

-

Analysis: Chromosomes are harvested, stained, and analyzed microscopically for structural aberrations.

-

Endpoint: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.

Safe Handling and Storage Workflow

The following diagram illustrates a logical workflow for the safe handling and disposal of this compound in a research laboratory.

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) and Emergency Procedures

Engineering Controls:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

First Aid Measures:

-

After Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures:

-

Wear appropriate PPE.

-

Avoid dust formation.

-

Sweep up and shovel.

-

Keep in suitable, closed containers for disposal.

-

Do not let product enter drains.

This guide is intended to provide essential safety information for trained laboratory personnel. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information. It is the responsibility of the user to conduct a thorough risk assessment before using this chemical.

Sodium Trifluoroacetate-¹³C₂: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sodium trifluoroacetate-¹³C₂, a stable isotope-labeled compound critical for a range of applications in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy. This document details its chemical identity, properties, and its primary application as an internal standard for the quantification of trifluoroacetic acid and related fluorinated compounds.

Chemical Identity and Synonyms

Sodium trifluoroacetate-¹³C₂ is the sodium salt of trifluoroacetic acid that has been isotopically labeled with two Carbon-13 atoms. This labeling provides a distinct mass shift, making it an ideal internal standard for analytical applications.[1]

Below is a summary of its various synonyms, alternate names, and chemical identifiers.

| Category | Identifier |

| Systematic Name | sodium;2,2,2-trifluoroacetate-¹³C₂ |

| Common Synonyms | Trifluoroacetic Acid-¹³C₂ Sodium Salt[2] |

| Sodium Trifluoromethanecarboxylate-¹³C₂[2] | |

| Sodium Trifluoroacetic Acid Salt-¹³C₂[2] | |

| Sodium Trifluoro(1,2-¹³C₂)acetate[3] | |

| TFA-sodium-¹³C₂[3] | |

| Isotopically labeled TFA sodium salt[3] | |

| Trifluoroacetic acid -¹³C sodium salt[3] | |

| Sodium perfluoroacetate-¹³C[3] | |

| Acetic acid -¹³C, trifluoro-, sodium salt[3] | |

| CAS Number | 1794767-05-7[4] |

| Unlabeled CAS Number | 2923-18-4[4] |

Physicochemical Properties

A compilation of the key physicochemical properties of Sodium trifluoroacetate-¹³C₂ is provided below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | ¹³C₂F₃NaO₂ | [4] |

| Molecular Weight | 137.99 g/mol | [2][3][4] |

| Appearance | White to off-white solid/powder | [3][5] |

| Melting Point | >235 °C[3] or 180 - 183 °C[5][6] | Multiple sources report varying melting points. |

| Solubility | Soluble in water.[7] May also be soluble in DMSO, Ethanol, or DMF.[6] | |

| Stability | Very hygroscopic.[2] | |

| Storage | Store at +4°C for short-term.[4] For long-term storage as a powder, -20°C for up to 3 years is recommended. In solvent, store at -80°C for up to 6 months.[6] |

Applications in Research and Development

The primary application of Sodium trifluoroacetate-¹³C₂ is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its use is crucial for the accurate quantification of trifluoroacetic acid (TFA), a common counterion in pharmaceutical preparations and a metabolite of some fluorinated drugs, as well as other per- and polyfluoroalkyl substances (PFAS).[8]

Isotope Dilution Mass Spectrometry (IDMS)

In LC-MS-based methods, Sodium trifluoroacetate-¹³C₂ serves as an ideal internal standard for isotope dilution analysis. The principle of this technique is to add a known amount of the isotopically labeled standard to a sample before processing. The labeled standard co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, compensating for variations in sample preparation and instrument response.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹³C NMR spectroscopy, while less common for routine quantification compared to MS, ¹³C-labeled compounds can be used as internal standards for concentration determination, especially when a high degree of accuracy is required.[9][10] They can also serve as reference compounds for chemical shift calibration.

Experimental Protocols

While specific experimental protocols are highly dependent on the matrix being analyzed and the instrumentation used, the following sections provide generalized methodologies for the use of Sodium trifluoroacetate-¹³C₂ as an internal standard.

General Workflow for use as an Internal Standard

The following diagram illustrates a typical workflow for using Sodium trifluoroacetate-¹³C₂ as an internal standard in a quantitative analytical method.

Sample Preparation for LC-MS/MS Analysis of Aqueous Samples (e.g., Environmental Water)

This protocol outlines the general steps for preparing aqueous samples for the analysis of TFA and other short-chain PFAS using Sodium trifluoroacetate-¹³C₂ as an internal standard.

-

Preparation of Internal Standard Stock Solution:

-

Accurately weigh a known amount of Sodium trifluoroacetate-¹³C₂ and dissolve it in a high-purity solvent (e.g., methanol or water) to prepare a concentrated stock solution.

-

Perform serial dilutions to create a working solution at a concentration appropriate for spiking into samples.

-

-

Sample Collection and Preservation:

-

Collect water samples in polypropylene containers to minimize adsorption of PFAS.

-

Preserve samples as required by the specific analytical method (e.g., addition of a preservative, storage at 4°C).

-

-

Spiking with Internal Standard:

-

To a known volume of the water sample, add a precise volume of the Sodium trifluoroacetate-¹³C₂ working solution.

-

-

Sample Extraction and Cleanup (if necessary):

-

For trace analysis, solid-phase extraction (SPE) may be required to concentrate the analytes and remove matrix interferences.

-

The choice of SPE sorbent and elution solvents will depend on the specific PFAS being analyzed.

-

-

Final Extract Preparation:

-

The eluate from the SPE cartridge is typically evaporated and reconstituted in a solvent compatible with the LC mobile phase (e.g., a mixture of methanol and water).

-

Instrumental Analysis by LC-MS/MS

-

Liquid Chromatography (LC):

-

An appropriate LC column (e.g., a C18 or anion-exchange column) is used to separate the target analytes from other components in the sample extract.

-

The mobile phase composition and gradient are optimized to achieve good chromatographic resolution.

-

-

Mass Spectrometry (MS/MS):

-

The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).

-

Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹³C-labeled internal standard.

-

Logical Relationship for Quantification

The quantification of the target analyte is based on the ratio of its peak area to the peak area of the ¹³C-labeled internal standard. This relationship is illustrated in the following diagram.

Safety and Handling

Sodium trifluoroacetate-¹³C₂ should be handled in accordance with its Safety Data Sheet (SDS). It is classified as fatal if swallowed.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the solid material and its solutions. Work should be conducted in a well-ventilated area or a fume hood. Due to its hygroscopic nature, it should be stored in a tightly sealed container in a dry environment.[2]

This technical guide provides a foundational understanding of Sodium trifluoroacetate-¹³C₂ for its effective and safe use in research and development. For specific applications, further method development and validation will be necessary to meet the requirements of the analytical task.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sodium Trifluoroacetate-13C2 | CymitQuimica [cymitquimica.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. Trifluoroacetic acid-13C2 sodium | Isotope-Labeled Compounds | 1794767-05-7 | Invivochem [invivochem.com]

- 7. Sodium trifluoroacetate | 2923-18-4 [chemicalbook.com]

- 8. Trifluoroacetic acid (TFA), sodium salt (¹³Câ, 99%) 50 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-11046-1.2 [isotope.com]

- 9. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]

- 10. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Sodium trifluoroacetate-13C2 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium trifluoroacetate-13C2 is a stable isotope-labeled internal standard used for the accurate quantification of trifluoroacetic acid (TFA) and related compounds by mass spectrometry.[1] Its use is critical in applications demanding high precision and accuracy, such as environmental monitoring, pharmaceutical analysis, and clinical research. This internal standard closely mimics the analyte's chemical and physical properties, including its behavior during sample preparation and ionization in the mass spectrometer, thereby correcting for matrix effects and variations in instrument response.[1] This document provides detailed application notes and protocols for the use of this compound as an internal standard in mass spectrometry.

Physicochemical Properties

| Property | Value |

| Synonyms | Trifluoroacetic acid-13C2 sodium salt, Sodium trifluoromethanecarboxylate-13C2 |

| Molecular Formula | ¹³C₂F₃NaO₂ |

| Molecular Weight | 137.99 g/mol |

| Appearance | White to off-white solid |

| Purity | >95% |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Application: Quantitative Analysis of Trifluoroacetic Acid (TFA) in Drinking Water by LC-MS/MS

This protocol describes a method for the quantitative analysis of trifluoroacetic acid (TFA) in drinking water using this compound as an internal standard. The method is based on direct injection followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

References

Application Notes and Protocols: Sodium Trifluoroacetate-¹³C₂ in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium trifluoroacetate-¹³C₂ is a stable isotope-labeled compound that serves as a critical tool in Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique properties make it an excellent internal standard for quantitative NMR (qNMR) and a valuable tracer in metabolic flux analysis. The presence of two ¹³C nuclei provides a strong and easily identifiable signal, while the fluorine atoms contribute to favorable relaxation properties and a chemical shift that is often clear of analyte signals. These application notes provide detailed methodologies for the use of Sodium trifluoroacetate-¹³C₂ in NMR spectroscopy, aimed at ensuring accurate and reproducible results in research and drug development settings.

Key Applications

-

Internal Standard for Quantitative ¹³C NMR: Sodium trifluoroacetate-¹³C₂ is an ideal internal standard for the accurate quantification of organic molecules. Its distinct chemical shift and the presence of two ¹³C atoms allow for precise concentration determination of analytes.

-

Tracer in Metabolic Flux Analysis: As a ¹³C-labeled precursor, it can be introduced into biological systems to trace the metabolic fate of the acetate moiety. This is particularly useful in studying cellular metabolism, including pathways like the Krebs cycle and fatty acid synthesis.[1][2][3][4][5]

Physicochemical Properties and NMR Data

A thorough understanding of the physicochemical properties of Sodium trifluoroacetate-¹³C₂ is essential for its effective use.

| Property | Value |

| Molecular Formula | ¹³C₂F₃NaO₂ |

| Molecular Weight | 137.99 g/mol |

| CAS Number | 1794767-05-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

¹³C NMR Chemical Shift Data:

The chemical shift of the ¹³C nuclei in Sodium trifluoroacetate-¹³C₂ can vary slightly depending on the solvent used. The following table provides approximate chemical shift ranges in common deuterated solvents.

| Deuterated Solvent | Approximate ¹³C Chemical Shift (ppm) |

| DMSO-d₆ | 116.5 (q, ¹JCF ≈ 291 Hz), 158.5 (q, ²JCF ≈ 36 Hz) |

| D₂O | ~118 (q), ~163 (q) |

| CDCl₃ (with TFA) | 114.43 (q, ¹JCF = 283.8 Hz), 157.47 (q, ²JCF = 42.5 Hz)[6] |

Note: The signals appear as quartets due to coupling with the three fluorine atoms. The coupling constants (J-coupling) are also provided where available.

T₁ Relaxation Time:

Experimental Protocols

Protocol 1: Quantitative ¹³C NMR using Sodium Trifluoroacetate-¹³C₂ as an Internal Standard

This protocol outlines the steps for determining the concentration of an analyte using Sodium trifluoroacetate-¹³C₂ as an internal standard.

1. Materials:

- Analyte of known purity (for calibration, if necessary)

- Sodium trifluoroacetate-¹³C₂ (high purity, ≥99%)

- Deuterated NMR solvent (e.g., DMSO-d₆, D₂O)

- High-precision analytical balance

- NMR tubes

2. Sample Preparation: a. Accurately weigh a known amount of the analyte and Sodium trifluoroacetate-¹³C₂ into a clean vial. The molar ratio of the internal standard to the expected analyte concentration should ideally be around 1:1. b. Dissolve the mixture in a precise volume of the chosen deuterated solvent. c. Vortex the sample until both the analyte and the internal standard are fully dissolved. d. Transfer the solution to an NMR tube.

3. NMR Data Acquisition: a. Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). b. Pulse Sequence: Use a standard one-pulse ¹³C experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration. c. Acquisition Parameters:

- Pulse Angle: 90°

- Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing carbon (both in the analyte and the internal standard). A conservative delay of 60-300 seconds is recommended for the trifluoroacetate carbons.

- Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 100:1) for both the analyte and internal standard signals.

- Acquisition Time (aq): At least 2-3 seconds.

4. Data Processing and Analysis: a. Apply a gentle exponential line broadening (e.g., 1-2 Hz) to improve the signal-to-noise ratio. b. Carefully phase the spectrum and perform a baseline correction. c. Integrate the well-resolved signals of the analyte and the two signals of Sodium trifluoroacetate-¹³C₂. d. Calculate the concentration of the analyte using the following formula:

Workflow for Quantitative ¹³C NMR

References

- 1. 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica [isotope.com]

- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. Nuclear magnetic resonance spectroscopy. Carbon-13 spin-lattice relaxation time measurements of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantitative Analysis of Trifluoroacetic Acid (TFA) in Biological Matrices using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of trifluoroacetic acid (TFA) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). TFA is a common counterion in pharmaceutically active compounds and a metabolite of certain fluorinated drugs; its accurate quantification is often crucial during drug development. This method employs Sodium trifluoroacetate-13C2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3][4] The protocol is designed for high-throughput applications such as pharmacokinetic and toxicokinetic studies.

Introduction

Trifluoroacetic acid (TFA) is widely used in the pharmaceutical industry, particularly in peptide synthesis and as a counterion for basic drug substances.[5] It can also be a metabolic byproduct of certain drug candidates.[6] Monitoring the levels of TFA in biological matrices is essential for understanding the complete pharmacokinetic profile and potential toxicity of a new chemical entity.

LC-MS/MS is a powerful technique for the quantification of small molecules in complex biological samples due to its high sensitivity and selectivity.[6] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis.[7] The SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for potential variability and enhancing data reliability.[2][3]

This application note provides a detailed protocol for the extraction and quantification of TFA from human plasma, including sample preparation, LC-MS/MS conditions, and data analysis.

Experimental Protocols

Materials and Reagents

-

Analytes and Standards:

-

Trifluoroacetic acid (TFA), sodium salt (CAS# 2923-18-4)

-

This compound (SIL-IS) (CAS# 1794767-05-7)[8]

-

-

Solvents and Reagents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (sourced from an accredited supplier)

-

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions (1 mg/mL):

-

Prepare primary stock solutions of TFA and this compound in methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of TFA by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound stock solution in a 50:50 mixture of acetonitrile and water.

-

-

Calibration Curve (CC) Standards and Quality Control (QC) Samples:

-

Spike blank human plasma with the appropriate TFA working standard solutions to prepare CC standards at concentrations ranging from 1 to 1000 ng/mL.

-

Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

-

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for the blank matrix) and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see section 4 for composition).

-

Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography:

| Parameter | Setting |

| System | Agilent 1260 Infinity II or equivalent |

| Column | Phenomenex bioZen Glycan, 2.6 µm, 150 x 2.1 mm[9] |

| Mobile Phase A | 10 mM Ammonium formate + 0.1% Formic Acid in Water[10] |

| Mobile Phase B | Acetonitrile[9] |

| Gradient | Isocratic |

| Composition | 40% Mobile Phase A : 60% Mobile Phase B[9] |

| Flow Rate | 0.55 mL/min[9] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

Mass Spectrometry:

| Parameter | Setting |

| System | Agilent 6475 Series Triple Quadrupole MS or equivalent[9] |

| Ionization Mode | Electrospray Ionization (ESI), Negative[9] |

| Gas Temperature | 300°C[9] |

| Gas Flow | 9 L/min[9] |

| Nebulizer Pressure | 45 psi[9] |

| Sheath Gas Heater | 350°C[9] |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) |

| TFA | 112.8 | 69.0 | 40 | 54 | 11 |

| TFA-13C2 (IS) | 115.1 | 70.0 | 40 | 54 | 12 |

(These parameters are based on established methods for TFA analysis and may require optimization for different instrument models)[9]

Data Presentation

Table 1: Calibration Curve Parameters

| Analyte | Concentration Range (ng/mL) | Regression Model | R² |

| TFA | 1 - 1000 | Linear (1/x weighting) | >0.995 |

Table 2: Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |

| LLOQ | 1.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 20.0 | 80.0 - 120.0 |

| Low QC | 3.0 | ≤ 10.0 | 90.0 - 110.0 | ≤ 15.0 | 85.0 - 115.0 |